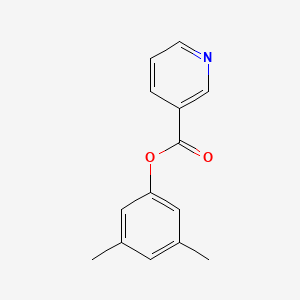![molecular formula C21H16O3 B5729558 (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B5729558.png)
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone, commonly known as HM-3, is a synthetic compound that has been the subject of extensive research in recent years. HM-3 belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of the natural cannabinoids found in the cannabis plant. In
作用机制
HM-3 exerts its effects by binding to the same receptors in the brain and body that are activated by natural cannabinoids. Specifically, HM-3 binds to the CB1 and CB2 receptors, which are found throughout the body and play a role in regulating pain, mood, appetite, and other physiological processes. By binding to these receptors, HM-3 can modulate the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HM-3 are complex and depend on a range of factors, including the dose, route of administration, and individual differences in metabolism and genetics. Some of the effects that have been reported in scientific studies include pain relief, anti-inflammatory effects, reduced anxiety and depression, and improved sleep. However, it is important to note that the effects of HM-3 can vary widely depending on the specific research context and the individual being studied.
实验室实验的优点和局限性
One of the main advantages of using HM-3 in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other compounds. However, there are also limitations to using HM-3 in research, including the difficulty of synthesizing and purifying the compound, as well as the potential for off-target effects and toxicity at high doses.
未来方向
There are many potential directions for future research on HM-3 and other synthetic cannabinoids. Some of the most promising areas of investigation include the development of more selective and potent compounds, the study of the long-term effects of cannabinoid use on the brain and body, and the exploration of novel therapeutic applications for these compounds. Additionally, further research is needed to better understand the mechanisms of action of HM-3 and other synthetic cannabinoids, as well as their potential risks and benefits for human health.
In conclusion, HM-3 is a synthetic cannabinoid that has been the subject of extensive scientific research in recent years. While the compound has shown promise for its potential therapeutic applications, there are also limitations and potential risks associated with its use. Moving forward, further research is needed to fully understand the effects of HM-3 and other synthetic cannabinoids on the brain and body, and to explore their potential as novel treatments for a range of medical conditions.
合成方法
The synthesis of HM-3 involves a complex series of chemical reactions that require specialized equipment and expertise. The process begins with the synthesis of 5-hydroxy-2-methylnaphthalene, which is then reacted with 4-methylbenzoyl chloride to form the final product, HM-3. The purity and yield of the final product are critical factors in the success of any research project involving HM-3.
科学研究应用
HM-3 has been the subject of numerous scientific studies due to its potential therapeutic applications. Researchers have investigated the compound's effects on a range of physiological and biochemical processes, including pain relief, inflammation, anxiety, and depression. HM-3 has also been studied for its potential as a treatment for addiction to opioids and other drugs of abuse.
属性
IUPAC Name |
(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-12-7-9-14(10-8-12)20(23)19-13(2)24-21-16-6-4-3-5-15(16)18(22)11-17(19)21/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHBGYZITVTDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C4=CC=CC=C43)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-(4-methylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)
![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)


![3-[(4-biphenylylacetyl)hydrazono]-N-[4-chloro-3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5729509.png)
![3-chloro-N-[4-(diethylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5729520.png)
![2-(4-chlorophenoxy)-N'-{2-[cyclohexyl(methyl)amino]-5-nitrobenzylidene}acetohydrazide](/img/structure/B5729523.png)
![N'-[1-(2-furyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5729528.png)
![6-{[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5729540.png)

![3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5729552.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5729576.png)
![3-[(4-methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5729586.png)